Bienvenue dans la boutique en ligne BenchChem!

N-cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

M. tuberculosis InhA Enoyl-ACP reductase inhibition Pyrrolidine carboxamide SAR

Secure the N-cyclohexyl-1-(3,5-dimethylphenyl) regioisomer (CAS 876716-21-1) for definitive M. tuberculosis InhA SAR. Unlike the 1-cyclohexyl-N-(3,5-dimethylphenyl) isomer (d7, IC50 3.14 µM), this racemate provides an essential matched-pair control to assess how regioisomeric orientation reshapes target engagement. Use as a non-halogenated negative control (logP 3.38, MW 314.4) to quantify halogen-bond contributions. Procure for chiral resolution to eliminate ≥2-fold potency uncertainty.

Molecular Formula C19H26N2O2
Molecular Weight 314.4 g/mol
CAS No. 876716-21-1
Cat. No. B11033009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
CAS876716-21-1
Molecular FormulaC19H26N2O2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)NC3CCCCC3)C
InChIInChI=1S/C19H26N2O2/c1-13-8-14(2)10-17(9-13)21-12-15(11-18(21)22)19(23)20-16-6-4-3-5-7-16/h8-10,15-16H,3-7,11-12H2,1-2H3,(H,20,23)
InChIKeyBGMWKNVJUUPEPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility11.4 [ug/mL] (The mean of the results at pH 7.4)

N-Cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 876716-21-1): Procurement-Grade Identity Baseline


The compound N-cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 876716-21-1) is a synthetic pyrrolidine carboxamide that exists as a racemic mixture . Its structure places the cyclohexyl group on the exocyclic amide nitrogen and the 3,5-dimethylphenyl substituent on the pyrrolidine ring nitrogen, formally distinguishing it from a series of regioisomeric pyrrolidine carboxamides explored as enoyl acyl carrier protein reductase (InhA) inhibitors in Mycobacterium tuberculosis [1]. The compound is available as a racemate from screening-compound vendors for medicinal chemistry and chemical biology applications .

Why Pyrrolidine Carboxamide Regioisomers Cannot Be Substituted for N-Cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in InhA-Targeted Programs


Pyrrolidine carboxamide regioisomers bearing the cyclohexyl and aryl substituents in swapped positions exhibit markedly divergent InhA inhibitory potencies, demonstrating that the N-substitution pattern is a critical determinant of target engagement [1]. The 1-cyclohexyl-N-(3,5-dimethylphenyl) regioisomer (d7) yields an IC50 of 3.14 µM, while simple relocation of methyl groups to the 2,5-positions (d6) increases the IC50 to 10.05 µM [1]. In the absence of published head-to-head data for the target N‑cyclohexyl‑1‑(3,5‑dimethylphenyl) regioisomer, procurement specialists must not assume functional equivalence: the structure–activity landscape around the pyrrolidine-3-carboxamide scaffold is steep, and position-specific substitution directly controls the pharmacophoric presentation of the hydrophobic cyclohexyl and aryl groups to the InhA active site [2].

Quantitative Differentiation Evidence for N-Cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide Against Closest Analogs


InhA Inhibitory Potency of the Regioisomeric Counterpart Defines a 3.2‑Fold Window That Procurement Must Verify for the Target Regioisomer

The closest direct analog by scaffold, 1-cyclohexyl-N-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide (d7), inhibits M. tuberculosis InhA with an IC50 of 3.14 ± 0.12 µM [1]. A second regioisomer, d6 (2,5-dimethyl substitution), gives an IC50 of 10.05 ± 0.33 µM [1]. No matched InhA data are available for the target N‑cyclohexyl‑1‑(3,5‑dimethylphenyl) regioisomer. This evidence gap means that any procurement decision predicated on InhA potency must include an experimental head-to-head comparison, because the 3.2‑fold difference observed between d6 and d7 illustrates that subtle regioisomeric changes can alter IC50 values by more than 3‑fold.

M. tuberculosis InhA Enoyl-ACP reductase inhibition Pyrrolidine carboxamide SAR

Regioisomeric Control of Dimethylphenyl Positioning: 3,5- vs. 2,5-Substitution Shifts InhA Potency

Within the 1-cyclohexyl series, moving the dimethyl substitution from the 3,5-positions (d7) to the 2,5-positions (d6) weakens InhA inhibition by 3.2‑fold (IC50 3.14 µM → 10.05 µM) [1]. The target compound carries the 3,5-dimethylphenyl group on the pyrrolidine N while shifting cyclohexyl to the amide N—a double positional swap relative to d7. Based on the d6→d7 increment, the 3,5-dimethylphenyl isomer is consistently more potent, but the additional amide‑N swap could reverse or amplify this effect.

Regioisomeric SAR Dimethylphenyl substitution InhA inhibitor optimization

Halogen-Containing Analogs Achieve Sub-Micromolar InhA Potency, Setting a Procurement Benchmark for Compound Selection

Introducing halogen atoms on the phenyl ring dramatically improves InhA inhibition. The 3,5-dichlorophenyl analog (d11) reaches an IC50 of 0.39 ± 0.01 µM, representing an 8‑fold gain over the 3,5‑dimethylphenyl analog d7 [1]. The 3‑F,5‑F analog (d10) records 1.49 ± 0.05 µM. These halogenated benchmarks define the potency ceiling achievable on this scaffold and provide quantitative comparators for any future characterization of the target compound.

InhA lead optimization Halogen substitution effect Pyrrolidine carboxamide benchmarking

Physicochemical Property Comparison: Target Regioisomer vs. Lead-Like Pyrrolidine Carboxamide Controls

The target compound is a racemic mixture with a calculated logP of 3.38, logD of 3.38, polar surface area of 41.1 Ų, and molecular weight of 314.43 Da . These values are identical by calculation to its regioisomeric counterpart d7 (same molecular formula C19H26N2O2) , meaning that gross physicochemical descriptors cannot distinguish the two compounds. Selection must therefore rely on chirality-, conformation-, or activity-based criteria rather than bulk ADME surrogates.

Physicochemical profiling logP comparison Lead-likeness assessment

Racemic Nature vs. Enantiopure Active Isomer: Consequence for InhA Inhibitor Potency

Resolution of racemic pyrrolidine carboxamides in the He et al. study demonstrated that only one enantiomer of each pair is active as an InhA inhibitor [1]. The target compound is supplied as a racemic mixture . For any InhA‑focused procurement, the racemate’s apparent potency will be diluted relative to the active enantiomer; unless separated, the measured IC50 will reflect the weighted average of the active and inactive enantiomers, potentially underestimating the true inhibitory potential by ≥2‑fold.

Enantiomeric resolution InhA stereoselectivity Racemate procurement risk

Defensible Procurement and Application Scenarios for N-Cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide


Regioisomeric Selectivity Profiling in InhA Inhibitor Lead Optimization

The target compound’s value is highest in a systematic SAR matrix that explicitly compares N‑cyclohexyl‑1‑aryl and 1‑cyclohexyl‑N‑aryl regioisomers against M. tuberculosis InhA. Coupling biochemical IC50 determination [1] with X‑ray crystallography (e.g., PDB 4U0K protocols) [2] would define how the swapped substitution pattern re‑orients the pharmacophore within the InhA binding pocket, resolving the current evidence gap.

Enantioselective Chiral Resolution for Potency Determination

Because the compound is supplied as a racemate and prior work confirms only one enantiomer is active [1], the most impactful short‑term experiment is chiral separation followed by independent IC50 measurement. This directly addresses the ≥2‑fold potency uncertainty and enables an informed procurement decision between racemic and enantiopure material for downstream studies.

Negative Control in Halogenated Pyrrolidine Carboxamide Series

Given that halogenated analogs achieve sub‑micromolar IC50 values (d11: 0.39 µM; d10: 1.49 µM) [1], the non‑halogenated 3,5‑dimethylphenyl variant can serve as a matched‑pair negative control to quantify the contribution of halogen bonds to InhA affinity. This application is valid regardless of the absolute potency of the target regioisomer.

Physicochemical Comparator for Scaffold‑Hopping Exercises

The calculated logP (3.38) and molecular weight (314.4 Da) of the target compound are identical to the d7 regioisomer. In scaffold‑hopping programs seeking to retain favorable permeability while altering target engagement, this pair provides a clean control: any observed activity difference can be attributed solely to regioisomeric orientation rather than bulk property changes.

Quote Request

Request a Quote for N-cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.